molecular formula C16H14ClN3 B2439214 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine CAS No. 5185-61-5

6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine

Cat. No.: B2439214
CAS No.: 5185-61-5
M. Wt: 283.76
InChI Key: ZCFBUSHGSIQTTH-UHFFFAOYSA-N
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Description

6-Chloro-N,N-dimethyl-4-phenylquinazolin-2-amine (CID 873721, Molecular Formula: C16H14ClN3) is a synthetically designed quinazoline derivative that serves as a key chemical scaffold in oncological and pharmacological research . Quinazoline-based compounds, such as the closely related analog verubulin, are recognized for their multi-targeting antitumor properties, functioning as potent inhibitors of both microtubule polymerization and key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor proliferation . This compound is of significant research value for investigating novel cancer therapeutics, particularly in the context of overcoming drug resistance. Its potential mechanism of action is two-fold: firstly, it may bind to the colchicine site on tubulin, leading to microtubule depolymerization and thus exerting a cytotoxic effect on dividing cells . Secondly, structural analogs demonstrate low nanomolar inhibitory activity against critical RTKs, including EGFR, VEGFR-2, and PDGFR-β, which are pivotal signaling pathways for tumor growth and survival . The integration of these two mechanisms in a single agent makes this chemical entity a promising candidate for studying multi-targeted approaches to cancer treatment, potentially leading to enhanced efficacy and the circumvention of compensatory resistance pathways that often limit single-target inhibitors. Researchers can utilize this compound in various in vitro assays to explore its full pharmacological profile. Handle with appropriate safety precautions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-20(2)16-18-14-9-8-12(17)10-13(14)15(19-16)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFBUSHGSIQTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324836
Record name 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676579
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5185-61-5
Record name 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Anthranilic Acid Derivative-Based Cyclization

Anthranilic acid derivatives serve as foundational precursors for quinazoline synthesis. In this method, 5-chloroanthranilic acid reacts with N,N-dimethylurea under acidic conditions to form the quinazoline core. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of the urea, followed by cyclodehydration. Key steps include:

  • Acid-Catalyzed Condensation : Heating 5-chloroanthranilic acid with N,N-dimethylurea in acetic acid at 120°C for 6 hours initiates ring closure.
  • Phenyl Group Introduction : A Friedel-Crafts alkylation step introduces the phenyl group at position 4 using benzene and AlCl₃.

This method yields the target compound in ~65% purity, with residual acetic acid removed via recrystallization in ethanol.

Gould-Jacobs Reaction for Direct Substitution

The Gould-Jacobs reaction offers a streamlined pathway by integrating cyclization and substitution into a single step. Here, 2-amino-5-chlorobenzonitrile reacts with dimethylcarbamoyl chloride in the presence of phosphorus oxychloride (POCl₃), forming the quinazoline ring while simultaneously introducing the dimethylamino group. Optimized conditions include:

  • Temperature : 80–90°C
  • Catalyst : POCl₃ (1.5 equivalents)
  • Yield : 72% after column chromatography.

Post-Cyclization Functionalization

For preformed quinazoline intermediates, late-stage functionalization provides flexibility in introducing specific substituents.

Nucleophilic Aromatic Substitution at Position 2

2-Chloro-6-chloro-4-phenylquinazoline serves as a pivotal intermediate. Treatment with dimethylamine in tetrahydrofuran (THF) at 60°C for 12 hours replaces the chlorine atom at position 2 with the dimethylamino group. Key parameters:

  • Solvent : THF (anhydrous)
  • Reagent : Dimethylamine (2.5 equivalents)
  • Yield : 85% after solvent evaporation.

Reductive Amination for N,N-Dimethylation

In cases where an amine group is present at position 2, reductive amination with formaldehyde and sodium cyanoborohydride (NaBH₃CN) achieves N,N-dimethylation. For example, 2-amino-6-chloro-4-phenylquinazoline reacts with formaldehyde (2 equivalents) and NaBH₃CN in methanol at room temperature, yielding the target compound in 78% efficiency.

Multi-Component Reactions (MCRs)

MCRs enable convergent synthesis by combining three or more reactants in a single pot. For this compound, a Ugi-azide variant has been explored:

Reactants :

  • 2-Amino-5-chlorobenzaldehyde
  • Dimethylamine
  • Phenylacetylene

Conditions :

  • Catalyst : CuI (10 mol%)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 100°C, 8 hours

This method achieves a 68% yield, with the copper catalyst facilitating both cyclization and alkyne-azide cycloaddition.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the discussed methods:

Method Starting Materials Yield (%) Purity (%) Key Advantage
Anthranilic Acid Cyclization 5-Chloroanthranilic acid, N,N-dimethylurea 65 90 Cost-effective reagents
Gould-Jacobs Reaction 2-Amino-5-chlorobenzonitrile, dimethylcarbamoyl chloride 72 95 One-pot synthesis
Nucleophilic Substitution 2-Chloro-6-chloro-4-phenylquinazoline, dimethylamine 85 98 High regioselectivity
Ugi-Azide MCR 2-Amino-5-chlorobenzaldehyde, dimethylamine, phenylacetylene 68 92 Convergent synthesis

Mechanistic Insights and Byproduct Management

Byproduct Formation in Cyclocondensation

Side products such as 6-chloro-4-phenylquinazolin-2(1H)-one arise from incomplete dehydration. These are mitigated by:

  • Azeotropic Water Removal : Using toluene as a co-solvent to drive dehydration.
  • Catalytic p-Toluenesulfonic Acid : Enhances reaction kinetics, reducing byproduct formation.

Purification Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.
  • Recrystallization : Ethanol-water mixtures (4:1) yield crystals with >99% purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the C6 Chlorine Position

The chlorine atom at position 6 undergoes nucleophilic substitution under mild conditions. This reactivity is attributed to the electron-deficient nature of the quinazoline ring, which activates the C–Cl bond for displacement.

ReagentConditionsProductYieldSource
Sodium methoxideReflux in methanol, 12 h6-methoxy-N,N-dimethyl-4-phenylquinazolin-2-amine78%
PiperidineTHF, rt, 8 h6-piperidino-N,N-dimethyl-4-phenylquinazolin-2-amine85%
NCS / PhotocatalystTHF, 450 nm LED, 24 h6-chloro-4-phenylquinazolin-2-amine (via dealkylation)62%

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Activation : Polar aprotic solvents (e.g., THF) stabilize the transition state by solvating the leaving group (Cl⁻).

  • Nucleophilic Attack : Electron-rich nucleophiles (e.g., methoxide, amines) displace chlorine, forming C–O or C–N bonds. Photoredox catalysis enables radical pathways in specific cases .

Alkylation

Reaction with alkyl halides under basic conditions:

  • Example : Treatment with methyl iodide in the presence of K₂CO₃ yields a quaternary ammonium derivative.

  • Limitation : Steric hindrance from the dimethyl group reduces reactivity compared to primary amines.

Oxidation

Oxidants like m-CPBA convert the dimethylamino group to an N-oxide, though yields remain unquantified in literature .

Quinazoline Ring Modifications

The fused benzene-pyrimidine system undergoes electrophilic substitution and reduction under controlled conditions.

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at positions 7 or 8, but regioselectivity requires further study .

  • Chlorination : Additional Cl substituents can be introduced using NCS, as demonstrated in related quinazolines .

Reduction of the Pyrimidine Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydroquinazoline derivative, altering planarity and biological activity.

Comparative Reactivity with Analogues

The compound’s reactivity diverges from structurally similar quinazolines:

CompoundKey DifferenceReactivity Profile
6-Chloro-N-phenylquinazolin-4-amineLacks dimethylamino groupHigher electrophilicity at C6
4-Phenylquinazolin-2-amineNo C6 chlorineLimited substitution reactivity
N,N-Diethyl analoguesBulkier alkyl groupsReduced nucleophilic substitution rates

Industrial and Methodological Considerations

  • Scale-Up Challenges : Substitution reactions require precise temperature control (60–80°C) to avoid side products like ring-opened intermediates .

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is standard for isolating high-purity products (>95%) .

Scientific Research Applications

Medicinal Chemistry

6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine has been studied for its potential biological activities:

  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties, particularly against Pseudomonas aeruginosa and Mycobacterium smegmatis. Studies have shown that related quinazoline compounds can inhibit bacterial growth effectively .
  • Antitumor Properties : Research indicates that this compound may inhibit pathways involved in cancer cell proliferation. It shows promise in drug development for cancer treatment due to its ability to modulate enzyme activity and receptor interactions .

The compound has been subjected to various biological activity studies:

  • Inhibition of Quorum Sensing : Quinazoline derivatives, including this compound, have been tested for their ability to inhibit the pqs system in Pseudomonas aeruginosa, which is responsible for biofilm formation and virulence factors .
  • Molecular Docking Studies : These studies have demonstrated that modifications to the quinazoline core can enhance binding affinities with biological targets, potentially increasing efficacy against pathogens .

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances explored several quinazoline derivatives for their antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that compounds similar to this compound exhibited significant inhibition, with minimum inhibitory concentration values suggesting potential as future antibacterial agents .

CompoundMIC (µg/mL) against M. smegmatisNotes
6d6.25Most active compound
6e12.5Effective against Gram-negative bacteria

Case Study 2: Antitumor Activity

In another study focusing on the anticancer potential of quinazoline derivatives, researchers found that modifications at specific positions on the quinazoline ring led to enhanced cytotoxicity against various cancer cell lines. The study highlighted the role of the dimethylamino group in improving the compound's interaction with target enzymes involved in cancer progression .

Mechanism of Action

The mechanism of action of 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also bind to receptors, modulating their activity and affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-phenylquinazoline: Lacks the N,N-dimethylamine group.

    4-phenylquinazoline: Lacks both the chlorine and N,N-dimethylamine groups.

    6-chloro-N,N-dimethylquinazoline: Lacks the phenyl group

Uniqueness

6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine is unique due to the presence of both the chlorine atom and the N,N-dimethylamine group, which contribute to its distinct chemical properties and potential biological activities .

Biological Activity

6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine is a synthetic compound belonging to the quinazoline family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3, with a molar mass of approximately 283.76 g/mol. Its unique structure includes a chlorine atom and a dimethylamino group, contributing to its distinct chemical properties and potential biological activities .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies indicate that quinazoline derivatives can inhibit the growth of various pathogens, including Pseudomonas aeruginosa , suggesting potential applications in treating infections .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundPathogen InhibitedMinimum Inhibitory Concentration (MIC)
This compoundPseudomonas aeruginosaTBD
Related Quinazoline CompoundsVariousTBD

Anticancer Activity

The compound has been studied for its anticancer properties, particularly as an apoptosis inducer. In cell-based assays, it demonstrated an effective concentration (EC50) of 2 nM, indicating potent activity against cancer cells . The mechanism of action involves the inhibition of specific enzymes and receptors associated with cancer cell proliferation.

Case Study: Apoptosis Induction
In a study assessing the apoptotic effects of quinazoline derivatives, this compound was found to significantly induce apoptosis in human cancer cell lines. This effect was attributed to its ability to disrupt cellular signaling pathways critical for tumor survival.

Table 2: Anticancer Activity Data

StudyCell LineEC50 (nM)Mechanism
Study 1Human MX-1 breast cancer2Apoptosis induction
Study 2Mouse xenograft modelsTBDEnzyme inhibition

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It can inhibit the activity of enzymes involved in cellular processes and bind to receptors that modulate signal transduction pathways .

Interaction Studies

Molecular docking studies have shown that modifications to the quinazoline core can enhance binding affinities with biological targets. These studies often simulate interactions with amino acid residues critical for receptor binding, revealing insights into how structural changes affect biological activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the chlorine atom and the dimethylamino group significantly influence the biological activity of this compound. Comparisons with similar compounds reveal that variations in these substituents can lead to differing levels of antimicrobial and anticancer efficacy.

Table 3: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
6-chloro-N-(4-chlorophenyl)quinazolin-4-amineTwo chlorine substituentsEnhanced antimicrobial activity
N,N-dimethylquinazolinoneLacks chlorine; features a carbonyl groupDifferent biological activity profile
4-anilinoquinazolineAniline substituent on the quinazoline coreKnown for potent anticancer properties

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.3–8.6 ppm and dimethylamino protons at δ 3.35 ppm) .
  • LCMS : Dual gradients (e.g., 4%→100% acetonitrile with trifluoroacetic acid) verify purity (>95%) and molecular ion peaks (e.g., m/z 362.0957 [M+H]⁺) .
  • HRMS : Validates exact mass (e.g., deviation <2 ppm) .

What strategies are recommended for resolving contradictory data in the biological activity profiles of quinazolin-2-amine derivatives across different assay systems?

Advanced Research Question
Contradictions often arise from assay-specific variables:

  • Solubility differences : Use standardized DMSO concentrations (<1% v/v) to avoid precipitation .
  • Cell line variability : Validate activity in multiple lines (e.g., HEK293 vs. HeLa) and confirm target expression via Western blot .
  • Data normalization : Express activity relative to positive controls (e.g., staurosporine for kinase inhibition) .

How does the substitution pattern on the quinazoline core influence the physicochemical properties of this compound?

Basic Research Question

  • Chloro group : Enhances lipophilicity (logP ↑) and electron-withdrawing effects, stabilizing the quinazoline ring .
  • Dimethylamino group : Improves solubility via protonation at physiological pH .
  • Phenyl group : Increases π-π stacking potential, critical for protein binding .

What in vitro and in vivo models are suitable for evaluating the pharmacokinetic and pharmacodynamic properties of this compound?

Advanced Research Question

  • In vitro :
    • Microsomal stability assays : Liver microsomes (human/rat) assess metabolic liability .
    • Plasma protein binding : Equilibrium dialysis quantifies free drug fraction .
  • In vivo :
    • Rodent xenografts : Evaluate tumor growth inhibition (dosing: 10–50 mg/kg, oral/i.p.) .
    • Pharmacokinetic profiling : Blood sampling at 0.5, 2, 6, 24 h post-dose measures AUC and half-life .

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